molecular formula C18H19BN2O2 B13358692 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline

Cat. No.: B13358692
M. Wt: 306.2 g/mol
InChI Key: SYLDOSAHIQDIMD-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a phenanthroline moiety and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,10-phenanthroline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Coupling Reaction: The key step involves a coupling reaction between 1,10-phenanthroline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a palladium catalyst. This reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The dioxaborolane group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized phenanthroline derivatives.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions makes it valuable in the development of new catalytic systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline involves its interaction with specific molecular targets. The compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its boronic acid moiety can interact with diols and other nucleophiles, facilitating a range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound shares the dioxaborolane group but lacks the phenanthroline moiety.

    Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate: Similar in structure but with different functional groups attached to the dioxaborolane.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains the dioxaborolane group but with an aniline moiety instead of phenanthroline.

Uniqueness

The uniqueness of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline lies in its combination of the phenanthroline and dioxaborolane groups. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C18H19BN2O2

Molecular Weight

306.2 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline

InChI

InChI=1S/C18H19BN2O2/c1-17(2)18(3,4)23-19(22-17)14-11-12-7-5-9-20-15(12)16-13(14)8-6-10-21-16/h5-11H,1-4H3

InChI Key

SYLDOSAHIQDIMD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=C2C=CC=N4)N=CC=C3

Origin of Product

United States

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